molecular formula C24H26N2O5 B029255 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid CAS No. 107754-20-1

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid

Cat. No. B029255
M. Wt: 422.5 g/mol
InChI Key: KFQBKNCZRCRBOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediate structures and the use of protecting groups. A related example is the stereoselective synthesis of a conformationally constrained analogue of aspartic acid, demonstrating a multi-step synthesis involving regioselective cycloaddition and subsequent transformations to achieve the target molecule (Conti et al., 2007). While not directly analogous, the principles and strategies used in this synthesis could be relevant to the compound .

Molecular Structure Analysis

The structural analysis of similar compounds, such as iodinated indomethacin analogs, provides insights into the molecular geometry, bond distances, and angles, reflecting steric strain and the spatial arrangement of functional groups (Loll et al., 1996). Understanding the structure of our compound could involve similar crystallographic studies to elucidate its conformation and electronic structure.

Chemical Reactions and Properties

The reactivity of a molecule like this can be inferred from its functional groups. For instance, the cyclopentyloxy and methoxybenzoic acid groups suggest potential for esterification, nucleophilic substitution, and electrophilic aromatic substitution reactions. Detailed reaction mechanisms and conditions would depend on the specific functional groups' reactivity and the desired transformation.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure can be crucial for compound characterization. For example, the crystal structure analysis of related compounds offers insights into molecular packing, hydrogen bonding, and the impact of substituents on these properties (Kumarasinghe et al., 2009).

Scientific Research Applications

Indole Derivatives in Medicinal Chemistry

Indole derivatives, including those similar in structure to the query compound, play a significant role in medicinal chemistry, serving as precursors or active moieties in the synthesis of pharmaceutical agents. For instance, indole synthesis methods have evolved to cater to the creation of diverse pharmacologically active molecules. This versatility underscores indole derivatives' utility in drug discovery and development processes, highlighting their contributions to therapeutic agents across a variety of disease states (Taber & Tirunahari, 2011).

Parabens in Environmental Studies

Research on parabens, which share a benzoic acid moiety with the query compound, suggests their widespread use in consumer products and their environmental persistence. Studies focusing on their occurrence, fate, and behavior in aquatic environments provide insights into the environmental impact of synthetic organic compounds. These findings are crucial for understanding the environmental distribution and potential ecological effects of similar complex organic chemicals (Haman et al., 2015).

Pharmacological Activities of Similar Compounds

The pharmacological activities of compounds structurally related to the query, such as gallic acid and its derivatives, reveal a wide range of therapeutic potentials, from anti-inflammatory and antioxidant to anti-cancer properties. These activities underscore the importance of structural moieties in determining the biological effects of complex molecules, suggesting potential research directions for exploring the pharmacological applications of the query compound (Bai et al., 2020).

properties

IUPAC Name

4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-26-14-17(11-15-7-8-16(23(27)28)12-22(15)30-2)20-13-18(9-10-21(20)26)25-24(29)31-19-5-3-4-6-19/h7-10,12-14,19H,3-6,11H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBKNCZRCRBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461477
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid

CAS RN

107754-20-1
Record name 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEM3BGH9XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of methyl 4-[5-(cyclopentyloxycarbonyl)amino-1-methylindol-3-ylmethyl]-3-methoxybenzoate (0.25 g. ) in methanol (5 ml.) and tetrahydrofuran (4 ml.), under an atmosphere of nitrogen, was treated with a solution of lithium hydroxide monohydrate (0.12 g.) in water (2 ml.). The mixture was stirred for 20 hours and then concentrated to remove tetrahydrofuran. The resulting aqueous solution was acidified with 1M hydrochloric acid (20 ml.). The white precipitate which formed was separated by filtration, washed with a little water, and recrystallized from a mixture of toluene and hexane to give the title compound (0.212 g., 88%) as an off-white powder; m.p. 157°-158° C.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
88%

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